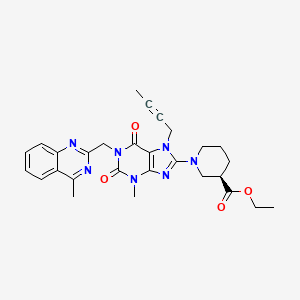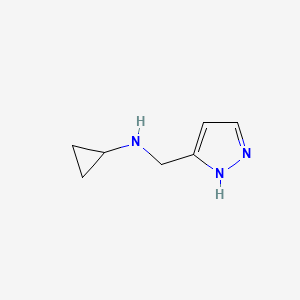![molecular formula C17H11BrN6S B13360962 3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)
3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound is characterized by the presence of a bromophenyl group, a triazolo-thiadiazole moiety, and an imidazo-pyridine ring system, which collectively contribute to its diverse chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step synthetic routes that include cyclization, condensation, and substitution reactions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Analyse Des Réactions Chimiques
3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form additional ring systems, enhancing its structural complexity
Applications De Recherche Scientifique
3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds and can be used as a building block in organic synthesis.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The precise molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolo-thiadiazole core but differ in the substituents attached to the ring system.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, leading to distinct chemical and biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds also feature a triazolo-thiadiazole core but with variations in the ring fusion patterns and substituents.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity compared to other related compounds.
Propriétés
Formule moléculaire |
C17H11BrN6S |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11BrN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3 |
Clé InChI |
OLPMUQHNYZGYAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360881.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)




![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
